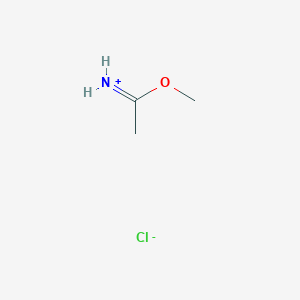
sodium;3-aminobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Carbonyldiimidazole . It is an organic compound with the molecular formula (C3H3N2)2CO . This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis .
Méthodes De Préparation
1,1’-Carbonyldiimidazole: can be synthesized through the reaction of phosgene with imidazole . The reaction typically occurs in an inert solvent such as tetrahydrofuran or dichloromethane under controlled conditions to prevent the formation of unwanted by-products. The reaction is as follows:
COCl2+2C3H4N2→(C3H3N2)2CO+2HCl
In industrial settings, the production of 1,1’-Carbonyldiimidazole involves similar synthetic routes but on a larger scale, with stringent controls on temperature, pressure, and purity of reagents to ensure high yield and quality of the final product .
Analyse Des Réactions Chimiques
1,1’-Carbonyldiimidazole: undergoes several types of chemical reactions, including:
Coupling Reactions: It is widely used for the coupling of amino acids in peptide synthesis. The reaction involves the formation of an between the carboxyl group of one amino acid and the amino group of another.
Substitution Reactions: It can react with nucleophiles such as and to form and , respectively.
Decomposition Reactions: Under acidic or basic conditions, can decompose to form and .
Common reagents used in these reactions include amines , alcohols , and carboxylic acids . The major products formed from these reactions are peptides , ureas , and carbonates .
Applications De Recherche Scientifique
1,1’-Carbonyldiimidazole: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of , , and .
Biology: It is employed in the synthesis of biologically active molecules, including and .
Medicine: It is used in the development of , particularly in the synthesis of .
Industry: It is used in the production of polymers and resins , where it acts as a curing agent.
Mécanisme D'action
The mechanism of action of 1,1’-Carbonyldiimidazole involves the activation of carboxyl groups to form reactive intermediates that can readily react with nucleophiles. The compound acts as a carbonylating agent , facilitating the formation of amide bonds in peptide synthesis. The molecular targets include carboxyl groups and amino groups , and the pathways involved are primarily nucleophilic substitution and addition-elimination reactions .
Comparaison Avec Des Composés Similaires
1,1’-Carbonyldiimidazole: is unique compared to other carbonylating agents such as dicyclohexylcarbodiimide and N,N’-carbonyldiimidazole due to its higher reactivity and selectivity in peptide synthesis. Similar compounds include:
Dicyclohexylcarbodiimide (DCC): Used in peptide synthesis but can cause side reactions and is less selective.
N,N’-Carbonyldiimidazole: Similar in structure but differs in reactivity and application scope.
The uniqueness of 1,1’-Carbonyldiimidazole lies in its ability to form stable intermediates that facilitate efficient peptide bond formation with minimal side reactions .
Propriétés
IUPAC Name |
sodium;3-aminobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXWXYTYBIBBLD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2S)-4-methyl-1-oxo-1-phenylmethoxypentan-2-yl]azanium;chloride](/img/structure/B7798402.png)



![2-[[(2S)-2-Azaniumyl-4-methylsulfanylbutanoyl]amino]acetate](/img/structure/B7798440.png)




